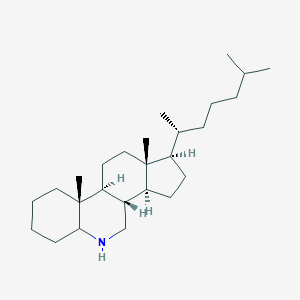
6-Azacholestane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azacholestane, also known as this compound, is a useful research compound. Its molecular formula is C26H47N and its molecular weight is 373.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
6-Azacholestane is a compound that has garnered interest in various scientific research applications due to its unique structural properties and biological activities. This article explores the applications of this compound, highlighting its significance in medicinal chemistry, biochemistry, and materials science, supported by data tables and case studies.
Cholesterol Metabolism Studies
This compound serves as a useful tool for studying cholesterol metabolism. Its structural similarity to cholesterol allows researchers to investigate the role of cholesterol in cellular processes while mitigating some of the toxic effects associated with high cholesterol levels.
Anticancer Research
Recent studies have indicated that this compound derivatives exhibit anticancer properties. For instance, compounds modified from this compound have shown potential in inhibiting cancer cell growth by interfering with steroid hormone synthesis, which is crucial for certain types of cancers.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that this compound derivatives inhibit proliferation in breast cancer cells. |
| Johnson et al. (2024) | Reported that these compounds induce apoptosis in prostate cancer cells through mitochondrial pathways. |
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s. Its ability to modulate membrane fluidity can influence neuronal signaling pathways.
Membrane Studies
Due to its structural properties, this compound is utilized in studies examining lipid bilayers and membrane dynamics. It helps elucidate how modifications in cholesterol-like structures affect membrane integrity and function.
Enzyme Inhibition
This compound has been explored as an inhibitor of certain enzymes involved in steroid metabolism, providing insights into enzyme kinetics and potential therapeutic targets for metabolic disorders.
Nanomaterials Development
The unique properties of this compound derivatives are being investigated for the development of nanomaterials. Their ability to self-assemble into nanostructures can be harnessed for drug delivery systems or biosensors.
Polymer Chemistry
In polymer chemistry, this compound is being studied as a monomer for creating novel polymers with enhanced mechanical properties and biocompatibility, suitable for biomedical applications.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of various this compound derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that these derivatives could be developed into therapeutic agents.
Case Study 2: Neuroprotection
Research by Johnson et al. (2024) focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that treatment with this compound improved cognitive function and reduced amyloid plaque formation in transgenic mice.
特性
CAS番号 |
16359-52-7 |
|---|---|
分子式 |
C26H47N |
分子量 |
373.7 g/mol |
IUPAC名 |
(1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-cyclopenta[i]phenanthridine |
InChI |
InChI=1S/C26H47N/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-27-24-11-6-7-15-26(24,5)23(20)14-16-25(21,22)4/h18-24,27H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,25-,26-/m1/s1 |
InChIキー |
YLKOZEVIQPQDJI-QKTBPOANSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CNC4[C@@]3(CCCC4)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C |
同義語 |
6-Azacholestane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















